molecular formula C9H10INO2 B3216881 Ethyl 2-amino-4-iodobenzoate CAS No. 117324-11-5

Ethyl 2-amino-4-iodobenzoate

Cat. No.: B3216881
CAS No.: 117324-11-5
M. Wt: 291.09 g/mol
InChI Key: XAESECASRRXVOD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-iodobenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are substituted with an amino group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-iodobenzoate typically involves the iodination of ethyl 2-aminobenzoate. One common method is the Sandmeyer reaction, where ethyl 2-aminobenzoate is diazotized and then treated with potassium iodide to introduce the iodine atom at the 4-position. The reaction conditions generally involve:

    Diazotization: Ethyl 2-aminobenzoate is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Iodination: The diazonium salt is then reacted with potassium iodide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex molecules.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.

    Coupling Reactions: Products are often biaryl compounds or other complex structures.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

Ethyl 2-amino-4-iodobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-iodobenzoate involves its interaction with various molecular targets. As a Lewis acid, it can form covalent bonds with electron-rich species, such as nucleophiles. This property makes it useful in catalysis and organic synthesis. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-iodobenzoate: Similar in structure but lacks the amino group at the 2-position.

    4-Iodobenzoic Acid: Contains a carboxylic acid group instead of the ethyl ester.

    Methyl 4-iodobenzoate: Similar but with a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 2-amino-4-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring

Properties

IUPAC Name

ethyl 2-amino-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAESECASRRXVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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